3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one
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Overview
Description
3-Benzyl-4-(hydroxy(phenyl)methyl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans This compound is characterized by a furan ring that is partially saturated and substituted with a benzyl group and a hydroxy(phenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-(hydroxy(phenyl)methyl)dihydrofuran-2(3H)-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Hydroxy(phenyl)methyl Group: This step involves the addition of a hydroxy(phenyl)methyl group to the furan ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-(hydroxy(phenyl)methyl)dihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzyl and hydroxy(phenyl)methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction could produce benzyl alcohols.
Scientific Research Applications
3-Benzyl-4-(hydroxy(phenyl)methyl)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-(hydroxy(phenyl)methyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4,5-dihydrofuran: This compound has a similar furan ring structure but lacks the benzyl and hydroxy(phenyl)methyl groups.
Benzyl 4-hydroxybenzoate: This compound contains a benzyl group and a hydroxybenzoate moiety, making it structurally related.
Benzoic acid, 3-[2-(4-hydroxyphenyl)ethenyl]: This compound has a similar hydroxyphenyl group but differs in the rest of its structure.
Uniqueness
3-Benzyl-4-(hydroxy(phenyl)methyl)dihydrofuran-2(3H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
7469-52-5 |
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Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
3-benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O3/c19-17(14-9-5-2-6-10-14)16-12-21-18(20)15(16)11-13-7-3-1-4-8-13/h1-10,15-17,19H,11-12H2 |
InChI Key |
CNACBLYXOGJIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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